N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Beschreibung

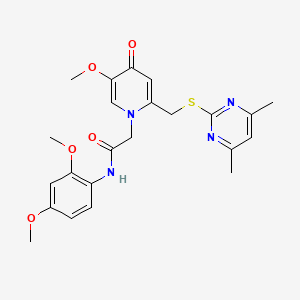

N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring:

- A thio-methyl bridge connecting a 4,6-dimethylpyrimidin-2-yl moiety, which may influence metabolic stability and electronic properties.

- A 5-methoxy-4-oxopyridin-1(4H)-yl ring, introducing hydrogen-bonding capacity and redox sensitivity.

Acetamide derivatives are widely explored in medicinal chemistry due to their versatility as intermediates and bioactivity .

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-14-8-15(2)25-23(24-14)33-13-16-9-19(28)21(32-5)11-27(16)12-22(29)26-18-7-6-17(30-3)10-20(18)31-4/h6-11H,12-13H2,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAOLBPCWLXGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C33H36N4O5S

- Molecular Weight : 600.73 g/mol

- CAS Number : [Not provided in the search results]

The compound exhibits its biological activity through several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Recent studies have highlighted that compounds similar to this compound act as potent inhibitors of CDK2 and CDK9. These kinases are crucial for cell cycle progression and gene transcription, respectively. For instance, a related compound demonstrated an IC50 of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating significant antitumor efficacy by inducing G2/M cell cycle arrest and apoptosis in cancer cell lines .

- Antitumor Activity : The compound's structural features suggest potential antitumor properties. The presence of the pyrimidine and methoxy groups may enhance its interaction with key molecular targets in cancer cells, leading to cytotoxic effects. Studies have shown that thiazole-bearing molecules exhibit significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound .

- Apoptosis Induction : Mechanistic studies indicate that the compound may trigger apoptosis through modulation of apoptotic pathways, potentially affecting proteins involved in cell survival and death .

Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Doxorubicin | 0.05 |

| HCT116 (Colon Cancer) | 1.98 ± 1.22 | Vinblastine | 0.10 |

| A549 (Lung Cancer) | 0.85 ± 0.15 | Colchicine | 0.20 |

These results indicate that the compound exhibits promising anticancer activity across multiple cell lines.

Case Studies

- Case Study on CDK Inhibition : A recent publication investigated the effect of a structurally similar compound on CDK activity in HCT116 cells, revealing that treatment led to significant reductions in cell viability and increased apoptosis markers .

- Thiazole Integration : Compounds with thiazole integration have been shown to possess high anticancer activity due to their ability to interact with multiple biological targets . The integration of such moieties in this compound may enhance its therapeutic profile.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Properties

Research indicates that compounds with similar structures often target critical pathways in cancer cells. For instance, derivatives of pyrimidine and pyridine have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Studies have demonstrated that certain thiazole and pyrimidine derivatives can significantly inhibit CDK2 and CDK9, leading to apoptosis in cancer cell lines such as HCT116. The inhibition of these kinases is crucial since they play pivotal roles in cell proliferation and transcription regulation .

Antimicrobial Activity

Compounds containing thiazole or pyrimidine moieties have been investigated for their antimicrobial properties. Various studies have shown that these compounds can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups has been correlated with enhanced antimicrobial efficacy .

Anticonvulsant Activity

The anticonvulsant potential of similar thiazole-linked compounds has been documented, suggesting that N-(2,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide may also possess this activity. Some related compounds have shown efficacy comparable to established anticonvulsants like sodium valproate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The substitution patterns on the phenyl and pyridine rings influence the biological activity significantly. For instance:

- Methoxy Substituents: The presence of methoxy groups on the aromatic rings enhances lipophilicity and bioavailability.

- Thioether Linkage: The thioether linkage contributes to the stability and reactivity of the compound, affecting its interaction with biological targets.

Case Study 1: Anticancer Research

In a study focusing on pyrimidine derivatives, a compound structurally related to this compound was synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of thiazole-containing compounds against bacterial strains. The findings showed that modifications similar to those present in this compound resulted in enhanced antibacterial activity, particularly against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acetamide derivatives from the literature:

Key Observations:

Pyrimidine Substituents :

- The target compound’s 4,6-dimethylpyrimidinyl group contrasts with the 4-methyl-6-oxo variants in compounds 5.15 and 5.6 . The dimethyl substitution likely increases steric bulk and lipophilicity compared to the oxo group.

- The thio-methyl linkage is conserved across analogs, suggesting its role in stabilizing molecular conformation .

Aromatic Substituents: The 2,4-dimethoxyphenyl group in the target compound differs from electron-withdrawing 2,3-dichlorophenyl (Compound 5.6) or neutral 4-phenoxyphenyl (Compound 5.15). Methoxy groups enhance solubility relative to chlorinated analogs .

Synthesis and Yield: Compound 5.6 achieved an 80% yield, possibly due to the reactivity of the dichlorophenyl group . The target compound’s synthesis complexity (multiple methoxy groups and a pyridinone ring) may reduce yield compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing this compound, and how can yields be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyrimidine-thioether and pyridone-acetamide moieties. Key challenges include low overall yields due to intermediate instability (e.g., oxidation of thioether groups) and purification difficulties. Optimization strategies:

- Use protecting groups for sensitive functionalities (e.g., methoxy or thio groups) to prevent side reactions .

- Employ catalysts like palladium for efficient cross-coupling steps, as seen in analogous heterocyclic syntheses .

- Purification via column chromatography or recrystallization, guided by NMR and HPLC monitoring .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), pyridone carbonyl (δ ~165–170 ppm), and acetamide NH (δ ~10.0 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with pyrimidine-thioether cleavage .

- Elemental Analysis : Validate empirical formula (e.g., %C, %N within ±0.3% of theoretical values) .

Q. How can researchers identify and characterize common synthetic impurities?

- Methodological Answer :

- By-Products : Unreacted intermediates (e.g., free thiols or unsubstituted pyridones) detected via TLC or HPLC.

- Oxidation Products : Sulfoxide/sulfone derivatives from thioether oxidation; monitor using IR (S=O stretch ~1050 cm⁻¹) or LC-MS .

- Resolution : Preparative HPLC or fractional crystallization, with purity assessed by melting point consistency (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., pyridone vs. pyridinol tautomers) .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA software) to validate assignments .

- Isotopic Labeling : Introduce 13C/15N labels at ambiguous positions to track coupling patterns .

Q. What strategies enable modification of the pyrimidine-thio moiety for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Thioether Replacement : Substitute sulfur with sulfone (using H2O2/acid) or phosphonate groups (via Arbuzov reaction) to assess electronic effects .

- Heterocycle Variation : Replace pyrimidine with triazine or pyridine cores using Pd-catalyzed cross-coupling .

- Bioactivity Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituents with activity .

Q. What catalytic methods are effective for constructing the pyridone-acetamide scaffold?

- Methodological Answer :

- Reductive Cyclization : Use Pd/C or Raney Ni with formic acid to reduce nitro intermediates to amines, followed by cyclization .

- Microwave-Assisted Synthesis : Accelerate amide bond formation (e.g., using HATU/DIPEA) under controlled temperature to minimize decomposition .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

- Methodological Answer :

- Repetition : Replicate synthesis and analysis to rule out human error.

- Combustion Analysis : Cross-validate with CHNS/O analyzers; deviations >0.4% suggest incomplete purification or hydration .

- Alternative Techniques : Use XPS or EDX for direct elemental quantification in crystalline samples .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays against a panel of kinases (e.g., EGFR, VEGFR).

- IC50 Determination : Perform dose-response curves with recombinant kinases, using staurosporine as a positive control .

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) alongside toxicity profiling in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.